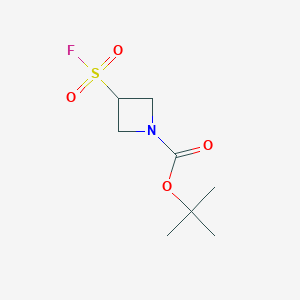

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

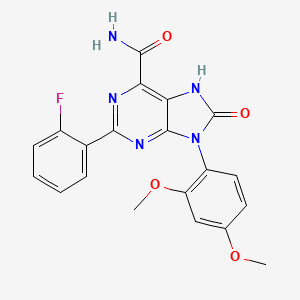

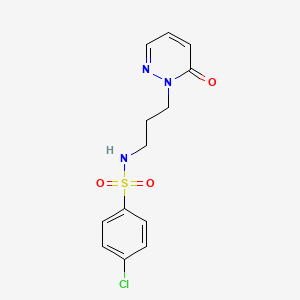

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2551117-05-4 . It has a molecular weight of 255.27 . The IUPAC name for this compound is tert-butyl 3-((fluorosulfonyl)oxy)azetidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is 1S/C8H14FNO5S/c1-8(2,3)14-7(11)10-4-6(5-10)15-16(9,12)13/h6H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is a powder . It has a melting point of 61-63 degrees Celsius . The compound should be stored at a temperature below -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Azetidine Derivatives

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is involved in the innovative synthesis and structural modification of various azetidine derivatives. Studies have highlighted its role in the preparation of enantiopure azetidine-2-carboxylic acids, crucial for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Additionally, research has shown its utility in producing protected 3-haloazetidines, serving as versatile building blocks in medicinal chemistry (Ji, Wojtas & Lopchuk, 2018).

Advanced Polymerization Techniques

The compound plays a pivotal role in the anionic polymerization of tert-butyl aziridine-1-carboxylate, leading to the synthesis of polyimines and introducing novel pathways in polymer chemistry (Giri et al., 2022). The involvement of carbonyl groups, such as BOC, significantly impacts the activation of aziridines in anionic polymerization.

Novel Reagents and Synthetic Approaches

This chemical also functions as a fluoromethylidene synthon, contributing to the synthesis of monofluorinated alkenes via the Julia-Kocienski olefination reaction, expanding the toolkit available for synthetic chemists (Zhu et al., 2010). Its derivatives have been utilized in creating novel fluorinating agents, offering high thermal stability and resistance to aqueous hydrolysis, indicating its versatility in chemical synthesis (Umemoto et al., 2010).

Fluorine Chemistry and Drug Development

The compound has been instrumental in the development of fluorous synthesis, where its fluorous derivatives serve as protecting groups for carboxylic acids, emphasizing its importance in streamlining synthetic pathways (Pardo et al., 2001). Moreover, its use in the synthesis of industrially significant heterocyclic intermediates, such as those required for the production of baricitinib, underscores its value in pharmaceutical applications (Cui et al., 2019).

Safety and Hazards

The compound is considered hazardous . It has the hazard statements H302, H314, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

tert-butyl 3-fluorosulfonylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQWPXMGSDCAPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-6-(pyrrolidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772766.png)

![3-[3-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2772778.png)

![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2772786.png)